molecular formula C10H18N2O2 B8050167 (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B8050167
M. Wt: 198.26 g/mol
InChI Key: WZPQVQSDQJUWMZ-QMMMGPOBSA-N
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Description

(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of spirocyclic oxetanes, which are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the condensation of specific starting materials followed by cyclization reactions. One common method involves the use of oxetane derivatives, which are converted into spirocyclic structures through oxidative cyclizations using reagents such as Oxone® in formic acid . Another approach involves the use of Reformatsky reagents derived from methyl 1-bromocyclohexanecarboxylate and zinc, which react with arylmethylidenehydrazides to form spirocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Oxone®, hydride donors like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic benzimidazoles, while substitution reactions can produce various substituted spirocyclic derivatives .

Mechanism of Action

The mechanism of action of (S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the reduction of certain substrates . The compound’s spirocyclic structure provides stability and facilitates efficient binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-isobutyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is unique due to its specific isobutyl substitution and the presence of both oxygen and nitrogen atoms within the spirocyclic framework

Properties

IUPAC Name

(6S)-6-(2-methylpropyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)3-8-9(13)11-4-10(12-8)5-14-6-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQVQSDQJUWMZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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